2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
“2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide” is a synthetic organic compound that belongs to the class of pyrazolidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide” typically involves the following steps:
Formation of Pyrazolidinone Core: The pyrazolidinone core can be synthesized by the reaction of hydrazine with a diketone, such as benzil, under acidic conditions.
Introduction of Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a base like potassium carbonate.
Acylation with 2-Fluorophenylacetic Acid: The final step involves the acylation of the pyrazolidinone derivative with 2-fluorophenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the pyrazolidinone ring, potentially forming hydroxyl derivatives.
Substitution: The aromatic rings in the compound may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Hydroxyl derivatives of the pyrazolidinone ring.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets could include enzymes involved in inflammation or cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-chlorophenyl)acetamide
- 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-methylphenyl)acetamide
Uniqueness
The presence of the 2-fluorophenyl group in “2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide” may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and pharmacokinetic profile.
Properties
Molecular Formula |
C27H26FN3O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C27H26FN3O3/c1-2-3-18-27(19-24(32)29-23-17-11-10-16-22(23)28)25(33)30(20-12-6-4-7-13-20)31(26(27)34)21-14-8-5-9-15-21/h4-17H,2-3,18-19H2,1H3,(H,29,32) |
InChI Key |
WXDVLHMBKGRZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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